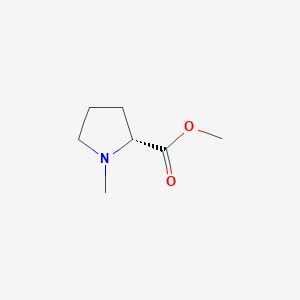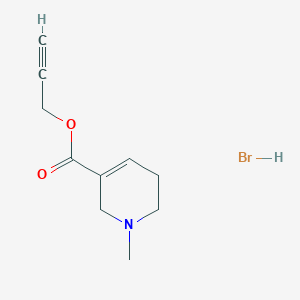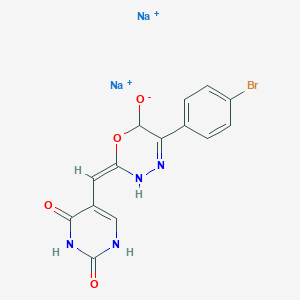![molecular formula C8H13NO3 B053602 Methyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate CAS No. 125033-43-4](/img/structure/B53602.png)
Methyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate
Übersicht
Beschreibung
Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol. This compound is characterized by its unique spiro structure, which includes both nitrogen and oxygen atoms within the ring system. The presence of these heteroatoms imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both nitrogen and oxygen functionalities. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the cyclization process. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production methods often incorporate advanced techniques such as automated reactors and in-line monitoring to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The spiro structure allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out in an acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base, such as sodium hydroxide (NaOH), to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted spiro compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and target specific molecular receptors.
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to fit into unique binding sites on target molecules, modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate can be compared with other similar spiro compounds, such as:
Spiro[5.5]undecane derivatives: These compounds have similar spiro structures but differ in the size and composition of the ring system.
Spiro cyclopropanes: These compounds feature a cyclopropane ring fused to another ring system, offering different chemical properties and reactivity.
The uniqueness of Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate lies in its specific combination of nitrogen and oxygen atoms within the spiro structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
125033-43-4 |
|---|---|
Molekularformel |
C8H13NO3 |
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
methyl 1-oxa-7-azaspiro[2.5]octane-7-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-11-7(10)9-4-2-3-8(5-9)6-12-8/h2-6H2,1H3 |
InChI-Schlüssel |
SATKCFUXTJCXHY-UHFFFAOYSA-N |
SMILES |
COC(=O)N1CCCC2(C1)CO2 |
Kanonische SMILES |
COC(=O)N1CCCC2(C1)CO2 |
Synonyme |
1-Oxa-5-azaspiro[2.5]octane-5-carboxylic acid, methyl ester |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate](/img/structure/B53528.png)





![1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone](/img/structure/B53543.png)



